methyl 3-{(5Z)-5-[4-(benzyloxy)-3-methoxybenzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoate
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Overview
Description
Methyl 3-{(5Z)-5-[4-(benzyloxy)-3-methoxybenzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoate is a complex organic compound with a unique structure that includes a thiazolidinone ring, a benzylidene group, and a propanoate ester. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-{(5Z)-5-[4-(benzyloxy)-3-methoxybenzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoate typically involves multiple steps, including the formation of the thiazolidinone ring and the introduction of the benzylidene group. Common synthetic routes may involve the use of starting materials such as 3-methoxybenzaldehyde, benzyl bromide, and thiourea. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or acetic acid.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to increase yield and purity. Techniques such as recrystallization and chromatography are often employed to purify the final product. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be used to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{(5Z)-5-[4-(benzyloxy)-3-methoxybenzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thioethers or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzylidene group or the thiazolidinone ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions may vary depending on the desired product, with temperatures ranging from room temperature to reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thioethers or alcohols. Substitution reactions can lead to the formation of various substituted thiazolidinones or benzylidene derivatives.
Scientific Research Applications
Methyl 3-{(5Z)-5-[4-(benzyloxy)-3-methoxybenzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 3-{(5Z)-5-[4-(benzyloxy)-3-methoxybenzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, inhibiting or activating specific biochemical pathways. The exact molecular targets and pathways involved can vary depending on the specific biological activity being investigated.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to methyl 3-{(5Z)-5-[4-(benzyloxy)-3-methoxybenzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoate include other thiazolidinone derivatives and benzylidene compounds. Examples include:
- 3-{(5Z)-5-[4-(benzyloxy)-3-methoxybenzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid
- 3-{(5Z)-5-[4-(benzyloxy)-3-methoxybenzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoate
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the combination of the thiazolidinone ring and the benzylidene group. These structural elements contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for scientific research and industrial applications.
Properties
Molecular Formula |
C22H21NO5S2 |
---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
methyl 3-[(5Z)-5-[(3-methoxy-4-phenylmethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate |
InChI |
InChI=1S/C22H21NO5S2/c1-26-18-12-16(8-9-17(18)28-14-15-6-4-3-5-7-15)13-19-21(25)23(22(29)30-19)11-10-20(24)27-2/h3-9,12-13H,10-11,14H2,1-2H3/b19-13- |
InChI Key |
FHQMQAPSRMUBLR-UYRXBGFRSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)OC)OCC3=CC=CC=C3 |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)OC)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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